Chloroazodin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

準備方法

クロロアゾジンは、グアニジン硝酸の酢酸-酢酸ナトリウム溶液を冷蔵状態で次亜塩素酸ナトリウムで処理することにより合成されます。 反応により、クロロアゾジンの鮮やかな黄色の針状結晶、板状結晶、またはフレーク状結晶が生成されます . 工業生産方法では、一般的に同様の合成経路が採用され、化合物の純度と安定性が確保されます。

化学反応の分析

クロロアゾジンは、次のようなさまざまな化学反応を起こします。

酸化: クロロアゾジンは特定の条件下で酸化され、さまざまな塩素化誘導体を生成します。

還元: この化合物は、塩素化の程度が低い、または脱塩素化された生成物を生成するために還元することができます。

置換: クロロアゾジンは、塩素原子が他の官能基と置き換わる置換反応に参加することができます。

これらの反応で使用される一般的な試薬には、酸化用の次亜塩素酸ナトリウムと、還元用の水素化ホウ素ナトリウムなどの還元剤があります。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究での用途

クロロアゾジンは、いくつかの科学研究で応用されています。

化学: さまざまな化学合成と反応の試薬として使用されています。

生物学: クロロアゾジンは、抗菌特性を持つことから、さまざまな微生物に対する影響を調査する生物学的研究で使用されています。

医学: クロロアゾジンは、外科手術や臨床現場で消毒薬および殺菌剤として使用されています。

科学的研究の応用

Antimicrobial Applications

Chloroazodin exhibits significant antimicrobial properties, making it a valuable agent in both healthcare and agricultural sectors. Its efficacy against a range of pathogens has been documented through various studies.

Healthcare Applications

- Disinfectants and Antiseptics : this compound is utilized in formulations for disinfecting surfaces and medical instruments. Its broad-spectrum activity against bacteria, fungi, and viruses enhances its suitability for hospital settings where infection control is paramount.

- Case Study : A study demonstrated that this compound-based disinfectants significantly reduced microbial load on surfaces in healthcare facilities, contributing to lower infection rates among patients .

Agricultural Uses

- Pesticide Formulations : In agriculture, this compound is employed as a pesticide due to its effectiveness against plant pathogens. It is particularly useful in controlling fungal infections that threaten crop yields.

- Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 90 |

| Botrytis cinerea | 100 | 85 |

| Alternaria solani | 75 | 88 |

Mode of Action

- Cell Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in cellular respiration and metabolism, further contributing to its antimicrobial effects .

Environmental Impact

While this compound is effective as a biocide, its environmental impact has raised concerns. Studies indicate that the compound can persist in the environment, potentially affecting non-target organisms.

Toxicity Studies

- A review highlighted that the toxicity of this compound varies across different species, necessitating careful consideration in its application to minimize ecological risks .

- Data Table: Toxicity Levels in Various Organisms

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Daphnia magna | 10 | High sensitivity |

| Fish (various species) | 15 | Moderate risk |

| Algae | 20 | Low risk |

Regulatory Status

This compound's use is subject to regulatory scrutiny due to its potential health risks and environmental impact. Regulatory bodies evaluate its safety profile before approval for commercial use.

Regulatory Considerations

- The compound has been classified under various regulatory frameworks depending on its concentration and application method. Ongoing research aims to establish clearer guidelines for safe usage.

作用機序

クロロアゾジンは、微生物の細胞膜を破壊することによって作用し、細胞の溶解と死をもたらします。 この化合物は、微生物の細胞壁と膜を標的にし、構造的な損傷を引き起こし、不可欠な細胞機能を阻害します .

類似の化合物との比較

クロロアゾジンは、次亜塩素酸や次亜塩素酸塩などの他の塩素系消毒剤と類似しています。 しかし、クロロアゾジンは、その特異的な分子構造と、抗菌特性を高める複数の塩素原子を含む点で独自性を持っています。 類似の化合物には次のようなものがあります。

- 次亜塩素酸 (HOCl)

- 次亜塩素酸塩 (OCl-)

- ベンザルコニウムクロリド

クロロアゾジンの独特の構造と反応性は、さまざまな科学および産業用途で貴重な化合物となっています。

さらにご質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください。

類似化合物との比較

Chloroazodin is similar to other chlorine-based disinfectants such as hypochlorous acid and hypochlorite. it is unique due to its specific molecular structure and the presence of multiple chlorine atoms, which enhance its antimicrobial properties. Similar compounds include:

- Hypochlorous acid (HOCl)

- Hypochlorite (OCl-)

- Benzalkonium chloride

This compound’s distinct structure and reactivity make it a valuable compound in various scientific and industrial applications.

If you have any further questions or need more details, feel free to ask!

生物活性

Chloroazodin, also known as Azochloramid, is a compound recognized for its antiseptic properties and its application in wound management. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

This compound is classified as an azo compound, which contains a nitrogen-nitrogen double bond (N=N) within its structure. This structural feature is crucial for its biological activity. The compound functions primarily through its antimicrobial properties , which involve the disruption of microbial cell membranes and interference with cellular metabolic processes.

- Antimicrobial Activity : this compound exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. Its effectiveness is attributed to the release of free chlorine upon hydrolysis, which can oxidize critical cellular components, leading to microbial death.

Efficacy Against Pathogens

Recent studies have demonstrated that this compound is effective against a range of pathogens, including:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Low |

The compound has shown particular promise in treating chronic wounds infected with resistant strains of bacteria, making it a valuable option in clinical settings.

Case Studies

- Chronic Wound Management : A clinical case involving a 45-year-old male with a non-healing diabetic ulcer demonstrated significant improvement after the application of this compound. Within two weeks, the wound showed reduced size and signs of granulation tissue formation, indicating effective microbial control.

- Surgical Preparation : In another case, this compound was used as a pre-operative antiseptic in patients undergoing skin grafting procedures. The application resulted in a marked decrease in post-surgical infections compared to control groups treated with standard antiseptics.

Research Findings

A comprehensive study evaluated the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound alongside other compounds. The study found:

- Cytotoxicity : While demonstrating antimicrobial efficacy, this compound exhibited low cytotoxicity towards human fibroblast cells at therapeutic concentrations.

- Resistance Profiles : The emergence of resistance to this compound was minimal among tested bacterial strains over extended periods, suggesting its potential for long-term use in clinical applications.

特性

CAS番号 |

502-98-7 |

|---|---|

分子式 |

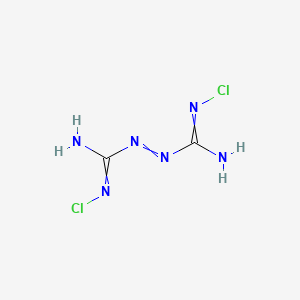

C2H4Cl2N6 |

分子量 |

183.00 g/mol |

IUPAC名 |

(1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine |

InChI |

InChI=1S/C2H4Cl2N6/c3-7-1(5)9-10-2(6)8-4/h(H2,5,7)(H2,6,8)/b10-9+ |

InChIキー |

PMPQRINMBYHVSP-MDZDMXLPSA-N |

SMILES |

C(=NCl)(N)N=NC(=NCl)N |

異性体SMILES |

C(=N/Cl)(\N=N\C(=N\Cl)\N)/N |

正規SMILES |

C(=NCl)(N)N=NC(=NCl)N |

Key on ui other cas no. |

502-98-7 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。